molecular formula C22H15F6N5O B2597593 N-phenyl-2-{2-[4-(trifluoromethyl)phenyl]diazenyl}-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}acetamide CAS No. 338759-29-8

N-phenyl-2-{2-[4-(trifluoromethyl)phenyl]diazenyl}-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}acetamide

Cat. No. B2597593
CAS RN: 338759-29-8
M. Wt: 479.386
InChI Key: HKCXEZGKSNVPLS-ALZZSFMSSA-N
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Description

Physical And Chemical Properties Analysis

  • Toxicity : Classified as an acute oral toxin (Hazard Statement H302) and an eye irritant (Hazard Statement H319) .

Scientific Research Applications

Electrochemical Applications

The study by Laforgue, Addou, & Bélanger (2005) discusses the deposition of organic molecules, such as phenyl groups, on gold surfaces. This process involves the electrochemical reduction of aryldiazonium cations. The modified gold electrodes exhibit varying electrochemical behaviors and hinder the formation of gold oxides in acidic mediums. This application is significant in the field of electrochemistry and materials science.

Antimicrobial Activities

Several studies explore the antimicrobial potential of derivatives of this compound. For example, Gouda, Berghot, Abd El-Ghani, & Khalil (2010) synthesized and evaluated the antimicrobial activities of new thiazole and pyrazole derivatives. Similarly, Darwish, Abdel Fattah, Attaby, & Al-Shayea (2014) focused on creating heterocyclic compounds with sulfamoyl moieties for use as antimicrobial agents. These findings are crucial for developing new pharmaceuticals.

Anti-inflammatory and Anti-cancer Activities

The research by Bhatt, Singh, Kumar, Paliwal, Jangwan, & Singh (2017) synthesized derivatives of phenyl azo-1,2-diazole and tested them for anti-inflammatory and anti-bacterial activities. This study indicates the compound's potential in developing treatments for inflammation and bacterial infections.

Electrophilic Reactions

The study by Huang, Okuyama, Wang, Tokunaga, Li, & Shibata (2016) discussed diazo-triflone, a reagent used for electrophilic trifluoromethylthiolation reactions. It shows a broad application in synthesizing various SCF3 compounds, highlighting its importance in organic synthesis.

Synthesis of Gamma-lactams

The research by Yoon, Nagle, Chen, Gandhi, & Jung (2003) demonstrated the synthesis of gamma-lactams through intramolecular C-H insertion of alpha-diazo-alpha-(phenylsulfonyl)acetamides. This method is significant for synthesizing compounds like the antidepressant agent rolipram.

Colorimetric Estimation

A study by Walker (1954) explored the colorimetric method for estimating acetoacetate. This involves the coupling of aromatic diazo compounds with compounds containing a reactive methylene group.

properties

IUPAC Name

(2Z)-N-phenyl-2-[[4-(trifluoromethyl)phenyl]diazenyl]-2-[[4-(trifluoromethyl)phenyl]hydrazinylidene]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F6N5O/c23-21(24,25)14-6-10-17(11-7-14)30-32-19(20(34)29-16-4-2-1-3-5-16)33-31-18-12-8-15(9-13-18)22(26,27)28/h1-13,30H,(H,29,34)/b32-19-,33-31?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCXEZGKSNVPLS-UGQFQPSBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=NNC2=CC=C(C=C2)C(F)(F)F)N=NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)/C(=N/NC2=CC=C(C=C2)C(F)(F)F)/N=NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F6N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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